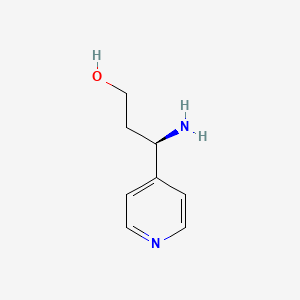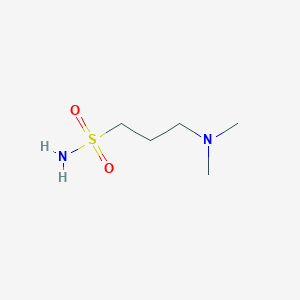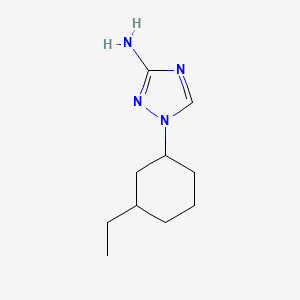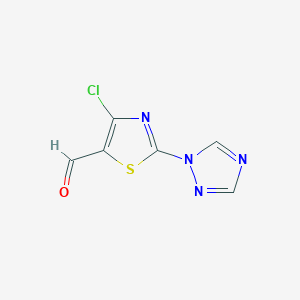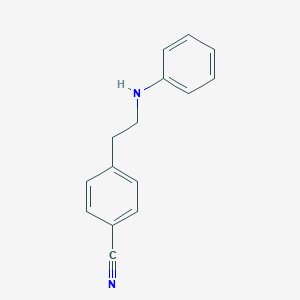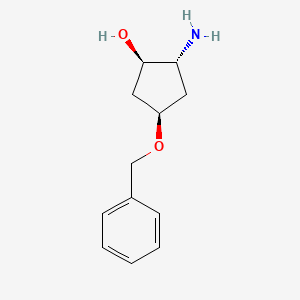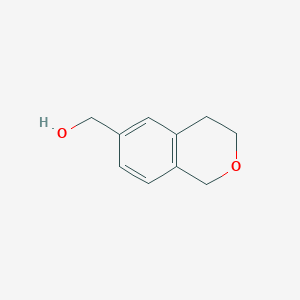
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a hydroxymethyl group attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6-formyl-3,4-dihydro-2H-1-benzopyran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or ether.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-formyl-3,4-dihydro-2H-1-benzopyran or 6-carboxy-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of this compound or its corresponding ether.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
6-Hydroxy-3,4-dihydro-2H-1-benzopyran: Contains a hydroxyl group at the sixth position instead of a hydroxymethyl group.
3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid: Contains a boronic acid group at the sixth position, which can be used in various chemical reactions.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable molecule in research and industry.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,11H,3-4,6-7H2 |
InChI Key |
OXCBSLIMQWCMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


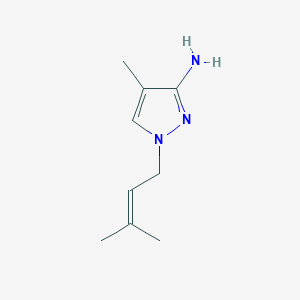
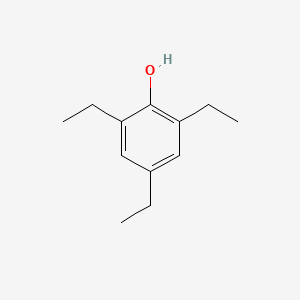
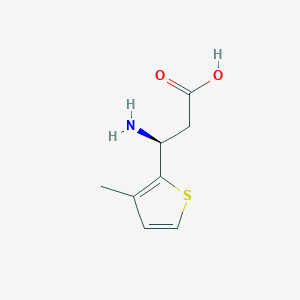
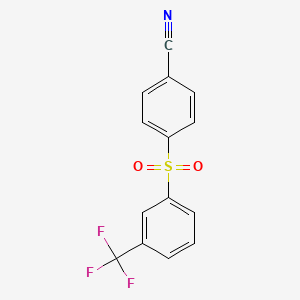
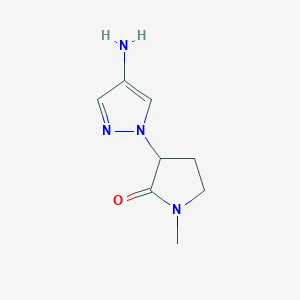
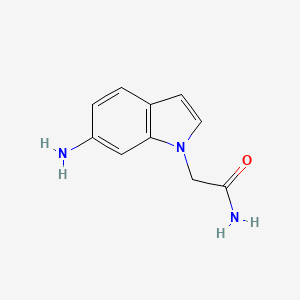

![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
